molecular formula C21H21FN2O3 B2967528 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 849552-67-6

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one

货号: B2967528
CAS 编号: 849552-67-6
分子量: 368.408
InChI 键: XDSSUYWGFBYTIQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a hydroxyl group at position 7, a methyl group at position 8, and a 4-(2-fluorophenyl)piperazin-1-ylmethyl moiety at position 2.

Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer effects . The introduction of a piperazine ring in this compound likely improves solubility and bioavailability, while the 2-fluorophenyl substituent may influence receptor selectivity or metabolic stability . Crystallographic studies of analogous compounds, such as 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one, reveal that the piperazine ring adopts a chair conformation, with substituents affecting molecular packing and hydrogen-bonding networks .

属性

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-14-19(25)7-6-16-15(12-20(26)27-21(14)16)13-23-8-10-24(11-9-23)18-5-3-2-4-17(18)22/h2-7,12,25H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSSUYWGFBYTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, such as parallel solid-phase synthesis and photocatalytic synthesis, to streamline the process .

化学反应分析

Types of Reactions

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

作用机制

The mechanism of action of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). The compound acts as an irreversible and non-competitive inhibitor of ENTs, reducing the maximum velocity (Vmax) of nucleoside transport without affecting the Michaelis constant (Km). This inhibition is achieved through binding to a unique site on the ENT proteins, distinct from other conventional inhibitors .

相似化合物的比较

Substituent Effects on Piperazine

  • 7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one This analogue replaces the 2-fluorophenyl group with a methyl group on the piperazine ring. Density functional theory (DFT) calculations show that the methyl substituent reduces steric hindrance, leading to a shorter C–N bond (1.45 Å vs. X-ray diffraction data confirm that the methyl group induces tighter crystal packing compared to bulkier aryl substituents .
  • 8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one Substitution with an ethyl group on piperazine increases lipophilicity (logP = 2.8 vs. However, the trifluoromethyl group on the chromenone core may offset this by increasing molecular weight .
  • 3-(4-Chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4H-chromen-4-one
    The hydroxyethyl group on piperazine introduces hydrogen-bonding capacity, improving aqueous solubility (25 mg/mL vs. 12 mg/mL for the fluorophenyl derivative) but reducing metabolic stability due to susceptibility to oxidation .

Fluorinated vs. Non-Fluorinated Analogues

The 2-fluorophenyl group in the target compound enhances ENT2 selectivity compared to non-fluorinated derivatives. For example, FPMINT (a triazine-based analogue with the same 4-(2-fluorophenyl)piperazin-1-ylmethyl group) exhibits 5–10-fold higher selectivity for ENT2 over ENT1, attributed to fluorine’s electronegativity stabilizing key ligand-receptor interactions . In contrast, D10 (a quinoline derivative with 2-fluorophenyl-piperazine) shows moderate ENT1 inhibition (IC₅₀ = 0.8 µM) but lacks ENT2 specificity, highlighting the role of the core structure in activity .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Physicochemical Properties

Compound Melting Point (°C) logP Aqueous Solubility (mg/mL) $^1$H NMR (δ, ppm)
Target Compound 215–217* 2.5 10 6.82 (s, 1H, C7-OH)
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one 198–200 1.9 18 6.79 (s, 1H, C7-OH)
D10 (Quinoline analogue) 185–187 3.1 5 8.21 (d, 1H, Quinoline-H)

*Predicted based on analogous derivatives .

生物活性

The compound 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one , with the molecular formula C21H21FN2O3C_{21}H_{21}FN_{2}O_{3}, belongs to a class of compounds that have garnered interest in medicinal chemistry due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure includes a chromen-2-one core, which is known for its diverse biological activities. The presence of the piperazine moiety is significant as it often enhances the pharmacological profile of compounds by improving binding affinity to biological targets.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC21H21FN2O3C_{21}H_{21}FN_{2}O_{3}
Molecular Weight364.41 g/mol
Key Functional GroupsChromen-2-one, Piperazine
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds similar to 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one exhibit significant antimicrobial properties. A study highlighted that derivatives of chromen-2-one showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In particular, the compound demonstrated:

  • Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus and Escherichia coli in the range of 15.625–62.5 μM.
  • Bactericidal effects, inhibiting protein synthesis and nucleic acid production pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes.

Anticancer Activity

The anticancer properties of chromen-2-one derivatives are well-documented. The compound was found to induce apoptosis in cancer cell lines through various mechanisms, including:

  • Inhibition of cell proliferation.
  • Induction of cell cycle arrest.
  • Modulation of apoptotic pathways involving caspases .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into their mechanisms of action:

  • Study on Antimicrobial Efficacy : A series of experiments revealed that piperazine-substituted chromenones exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The study utilized both in vitro assays and molecular docking studies to elucidate binding interactions with bacterial ribosomes .
  • Anti-inflammatory Mechanisms : Research highlighted that derivatives could reduce inflammation markers in animal models by inhibiting COX enzymes and reducing prostaglandin synthesis .
  • Anticancer Evaluation : In vitro studies showed that the compound could significantly reduce viability in breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryInhibits cytokine production
AnticancerInduces apoptosis in cancer cell lines

常见问题

Q. What synthetic strategies are recommended for preparing 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one?

A multi-step synthesis is typically employed. For the piperazine moiety, coupling reactions using 2-fluorophenylpiperazine with a chromenone precursor are common. Key steps include:

  • Reflux conditions (e.g., ethanol/K2_2CO3_3) for nucleophilic substitution or amide bond formation .
  • Purification via silica gel column chromatography (e.g., EtOAc/petroleum ether gradients) to isolate intermediates .
  • Deprotection of hydroxyl groups using trifluoroacetic acid (TFA) in dichloromethane .

Q. How can the structure of this compound be confirmed experimentally?

Use complementary analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions, particularly the 2-fluorophenyl and chromenone groups .
  • Mass spectrometry (HRMS) for molecular weight confirmation .
  • X-ray crystallography with SHELXL for resolving crystal packing and hydrogen-bonding networks, especially for the 7-hydroxy group .

Q. What in vitro assays are suitable for initial biological activity screening?

Prioritize assays aligned with coumarin derivatives’ known activities:

  • Kinase inhibition assays (e.g., p38α MAPK) using fluorescence polarization or ADP-Glo™ kits .
  • Antimicrobial testing via microdilution methods against Gram-positive/negative strains .
  • Antioxidant activity via DPPH radical scavenging assays .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during refinement?

Use SHELXL features:

  • TWIN commands for handling twinned crystals (e.g., HKLF5 format for multi-component datasets) .
  • PART/SUMP restraints to model disordered piperazine or fluorophenyl groups .
  • Hydrogen placement via riding models (C—H = 0.93 Å, O—H = 0.82 Å) with Uiso_{iso} constraints .

Q. What structure-activity relationship (SAR) insights can guide derivative design?

Focus on substituent modifications:

  • Piperazine moiety : Replace 2-fluorophenyl with electron-withdrawing groups (e.g., Cl, CF3_3) to enhance receptor affinity .
  • Chromenone core : Introduce bulkier groups at the 8-methyl position to improve metabolic stability .
  • Hydroxyl group : Acetylation of 7-OH to modulate solubility and bioavailability .

Q. How should conflicting bioactivity data between batches be investigated?

Systematic troubleshooting steps:

  • Purity validation via HPLC (≥98% purity, C18 column, methanol/buffer mobile phase) .
  • Orthogonal assays (e.g., SPR vs. enzymatic assays) to rule out false positives/negatives .
  • Counterion analysis (e.g., TFA vs. HCl salts) using ion chromatography .

Q. What parameters are critical for validating an HPLC method for this compound?

Follow pharmacopeial guidelines:

  • Mobile phase : Methanol/sodium acetate buffer (pH 4.6) with 1-octanesulfonate for ion-pairing .
  • System suitability : Resolution ≥2.0 between analyte and degradation products, tailing factor <2 .
  • Forced degradation studies : Expose to heat, light, and acidic/oxidative conditions to validate stability-indicating properties .

Q. What safety protocols are essential for handling this compound in the lab?

Adopt hazard-specific precautions:

  • PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., TFA) .
  • Waste disposal : Neutralize acidic waste (e.g., TFA) with NaHCO3_3 before disposal .

Q. How can computational modeling predict binding modes with target proteins?

Use molecular docking (e.g., AutoDock Vina) and MD simulations :

  • Protein preparation : Retrieve p38α MAPK structure (PDB: 1OUK), remove water, add polar hydrotons .
  • Docking grid : Center on ATP-binding site with 20 Å3^3 dimensions .
  • Post-docking analysis : Calculate binding energies (ΔG) and hydrogen-bond interactions with Asn-158 or Lys-53 .

Q. What strategies improve the compound’s stability in aqueous solutions?

Optimize formulation parameters:

  • pH adjustment : Maintain solutions at pH 5–6 to prevent hydrolysis of the chromenone lactone ring .
  • Lyophilization : Prepare lyophilized powders with mannitol as a cryoprotectant for long-term storage .
  • Light protection : Use amber vials to block UV-induced degradation of the fluorophenyl group .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。